Cupric methionine can be synthesized through various methods involving the reaction of methionine with different copper salts, such as cupric chloride or cupric nitrate. These reactions typically occur under controlled conditions to ensure optimal yield and purity of the final product.
Cupric methionine is classified as a metal-amino acid complex. It falls under the broader category of metal chelates, which are compounds formed when metal ions coordinate with organic molecules, enhancing their solubility and bioactivity.
The synthesis of cupric methionine primarily involves chelation reactions where methionine reacts with cupric salts. The general procedure can be outlined as follows:
Technical details from patent literature indicate that varying temperatures and pH levels can significantly affect the yield and stability of the complex .
The molecular structure of cupric methionine consists of a central cupric ion coordinated by the sulfur atom from the methionine side chain along with nitrogen atoms from its amino group. This coordination leads to a stable chelate ring structure that enhances the stability and solubility of copper in biological systems.
The molecular formula for cupric methionine can be represented as . The complex typically exhibits characteristic infrared absorption bands corresponding to the functional groups involved in coordination. Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance are commonly employed to confirm the formation of this complex .
Cupric methionine participates in various chemical reactions, primarily involving redox processes where it can act as both an oxidizing agent and a source of copper ions for enzymatic reactions. The stability of this complex allows it to release copper ions under physiological conditions, facilitating its role in biological systems.
The reactivity of cupric methionine can be influenced by factors such as pH, temperature, and concentration of competing ligands. Studies have shown that it can effectively bind to biological macromolecules, enhancing its utility in biochemical applications .
The mechanism by which cupric methionine exerts its biological effects involves its ability to donate copper ions for enzymatic reactions that require copper as a cofactor. For example, it plays a role in processes such as oxidative phosphorylation and antioxidant defense mechanisms.
Research indicates that the binding affinity between copper ions and methionine residues in proteins can influence cellular copper homeostasis. The effective dissociation constants for these interactions have been determined through various assays, revealing insights into their biological significance .
Relevant analyses include thermal gravimetric analysis to assess stability under heat and spectroscopic methods to determine purity and composition .
Cupric methionine has several applications in scientific research and industry:
Methionine’s distinctive side chain – featuring a thioether group (–SCH~3~) alongside amine and carboxylate functionalities – enables versatile coordination modes with transition metals. In copper biochemistry, methionine acts as a flexible, redox-active ligand capable of stabilizing both Cu(I) and Cu(II) states. Its coordination behavior adheres to the Hard and Soft Acids and Bases (HSAB) principle: The soft thioether sulfur preferentially binds soft Cu(I), while the borderline Cu(II) ion interacts with both sulfur and the harder nitrogen/oxygen donors [1] [4].
Spectroscopic and crystallographic studies reveal that methionine typically adopts bidentate or bridging coordination in copper complexes:
Mixed-ligand complexes with polyamines (e.g., ethylenediamine) demonstrate ligand exchange kinetics where methionine displacement follows first-order kinetics. The rate decreases with larger polyamine size (en > dien > trien), reflecting steric constraints in accessing the copper center [7].
Table 1: Common Coordination Modes of Methionine in Copper Complexes
Copper Oxidation State | Preferred Geometry | Primary Methionine Donors | Representative System |
---|---|---|---|
Cu(II) | Square planar / Distorted octahedral | N(amine), O(carboxylate) (± weak S axial) | [Cu(Met)~2~] in aqueous solution [6] |
Cu(I) | Tetrahedral / Trigonal planar | S(thioether), N(amine) / O(carboxylate) | Cu~A~ center in cytochrome c oxidase [8] |
Mixed-valence | Entatic state | Dynamic S/N/O interactions | Plastocyanin [4] |
Methionine-rich domains in copper transport proteins exploit the differential affinity of Cu(I) and Cu(II) for sulfur to drive redox-coupled metal binding and translocation. Key examples include:
Cu(I): Exhibits nanomolar to picomolar affinity for Met-rich clusters (e.g., M~7~GM~9~), facilitated by soft sulfur coordination. This affinity is ~6 orders of magnitude higher than that of yeast CTR1 (which lacks ATCUN) [5] [9].Crucially, reduction of ATCUN-bound Cu(II) to Cu(I) triggers rapid transfer to the high-affinity Met cluster, enabling efficient copper import [2] [5].
Cu⁺-ATPases (e.g., LpCopA): These P~IB~-type pumps utilize transmembrane Met residues (e.g., M~717~ in MXXXS motif) for selective Cu(I) translocation. XAS studies confirm a trigonal planar Cu(I) site coordinated by two cysteines (CPC motif) and one methionine (M~717~) with sub-femtomolar affinity. Cu(II) binding is thermodynamically disfavored in this pathway [9].
Table 2: Copper Binding Affinities in Methionine-Rich Domains
Protein Domain | Oxidation State | Affinity (K_d approx.) | Key Ligating Residues | Functional Role |
---|---|---|---|---|
hCTR1 ATCUN site (H~1~-M~2~-D~3~-H~4~) | Cu(II) | ~10⁻¹⁴ M [2] | N^(am)~, N^(imid)~, O(carboxyl) | Cu(II) capture from serum albumin |
hCTR1 M~7~GM~9~ cluster | Cu(I) | ~10⁻¹⁸ M [5] | S(Met), S(Met), (O/N) | High-affinity Cu(I) transfer to pore |
LpCopA Transmembrane Site | Cu(I) | <10⁻¹⁵ M [9] | S(Cys~382~), S(Cys~384~), S(Met~717~) | Selective Cu(I) translocation |
The thioether sulfur of methionine provides unique stabilization mechanisms critical for copper homeostasis and catalysis:
Redox Buffering: Sulfur coordination stabilizes Cu(I), raising its reduction potential and minimizing deleterious redox cycling. In hCTR1, the Met-rich Cu(I) site prevents Cu(I) oxidation by O~2~, suppressing ROS generation during transport [1] [5]. This is quantified by the positive shift in reduction potential (E°') upon Cu(II) binding to Met-rich sites, facilitating biological reduction by ascorbate [2].
Entatic State Formation: In blue copper proteins (e.g., plastocyanin), strained Cu-S(Met) bonds create an intermediate geometry ideal for rapid electron transfer. This "rack-induced" state balances Cu(I) and Cu(II) stabilization, fine-tuning redox potentials by 10–100 mV via Met-S interactions with surrounding aromatic residues (e.g., Phe, Tyr) through non-covalent interactions [1] [4].
Steric Flexibility: Unlike cysteine thiolate, thioether sulfur is neutral and sterically adaptable, allowing dynamic coordination changes during catalysis. In peptidylglycine α-hydroxylating monooxygenase (PHM), the Cu~M~-M~314~ bond lengthens/shortens during catalytic cycling, facilitating O~2~ activation at the copper center [3] [10].
Table 3: Stabilization Mechanisms Enabled by Methionine Sulfur Coordination
Mechanism | Chemical Basis | Biological Consequence | Example |
---|---|---|---|
Redox Buffering | Soft S stabilizes Cu(I); raises reduction potential | Prevents Fenton chemistry & ROS generation | hCTR1 Cu(I) import [5] |
Entatic State | Constrained Cu-S geometry optimizes electron transfer kinetics | Tunes redox potential for electron transfer | Plastocyanin [4] |
Dynamic Ligand Exchange | Weak, flexible Cu(I)-S bond allows rapid ligand substitution | Facilitates copper transfer between proteins | Cu~A~ assembly by SCO proteins [8] |
Hydrophobic Shielding | Thioether methyl groups create hydrophobic pocket | Protects Cu(I) from solvent oxidation | Cu~+~-ATPase exit pathway [9] |
Protonation states profoundly alter copper-methionine coordination, regulating enzyme activity and metal availability:
pH <5 ("Met-on" state): A conformational switch engages M~109~ as an additional Cu~H~ ligand (Cu~H~-S bond distance: ~2.3 Å). Protonation of H~108~ (pK~a~ ≈4.6) triggers this change, inactivating the enzyme by immobilizing the Cu~H~ center [10].Mutagenesis (M314H) reduces activity by 96% but retains pH sensitivity, confirming that low-pH inhibition arises from a distinct Met ligand (M~109~), not M~314~ [10].
Copper Transporter Dynamics: In hCTR1, aspartate residues (e.g., D~13~) near Met/His clusters protonate below pH 6, weakening Cu(II) binding to the ATCUN site and impairing copper import efficiency. This pH sensitivity modulates cellular uptake in acidic microenvironments [5].
Solution Chemistry: In model [Cu(polyamine)(Met)] complexes, decreasing pH protonates carboxylate and amine groups, shifting coordination from N,O-chelated to S-only modes. This alters complex stability and redox behavior, as evidenced by EPR spectral changes [6].
Table 4: pH-Dependent Effects on Copper-Methionine Interactions in Proteins
Protein | pH Range | Copper-Methionine Interaction | Functional State | Molecular Trigger |
---|---|---|---|---|
PHM | pH 8.0 | Weak/dynamic (Cu~M~-M~314~ bond) | Fully active | Deprotonated H~107~, H~108~ |
PHM | pH 6.0 | Moderately stable | Optimal catalysis | Partially protonated H~108~ |
PHM | pH 3.5 | Strong Cu~H~-S(M~109~) bond | Inactive | Protonated H~108~ (pK~a~ 4.6) [10] |
hCTR1 | pH 7.4 | Cu(II) bound to ATCUN + His | Active transport | Deprotonated D~13~ |
hCTR1 | pH 5.5 | Cu(II) binding weakened | Reduced uptake | Protonated D~13~, His |
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